molecular formula C15H21NO4 B13290705 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoicacid

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoicacid

Cat. No.: B13290705
M. Wt: 279.33 g/mol
InChI Key: RUEZZKMERLFZLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid typically involves the introduction of the Boc group into the target molecule. One common method is the reaction of 4-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to introduce the Boc group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the preparation of biologically active compounds and as a protecting group in the synthesis of amino acid derivatives.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, such as forming amide bonds in peptide synthesis. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid is unique due to its specific structure, which provides steric hindrance and stability during synthesis. The presence of the Boc group allows for selective protection and deprotection of the amino group, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,5)11-8-6-10(7-9-11)12(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)

InChI Key

RUEZZKMERLFZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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